Methyl 4-oxo-1H-pyridazine-6-carboxylate; hydrochloride is a chemical compound belonging to the pyridazine family, characterized by a pyridazine ring with a carboxylate group and a ketone functional group. This compound is of interest in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active compounds.
Methyl 4-oxo-1H-pyridazine-6-carboxylate; hydrochloride is classified as a heterocyclic organic compound. It falls under the category of carboxylic acid derivatives, specifically esters, and is often studied for its pharmacological properties.
The synthesis of methyl 4-oxo-1H-pyridazine-6-carboxylate typically involves several key steps:
The synthesis typically requires controlled conditions to optimize yields and minimize byproducts. For instance, the use of bromine in one step has been reported to yield significant amounts of the desired product under specific temperature conditions .
Methyl 4-oxo-1H-pyridazine-6-carboxylate has a distinct molecular structure characterized by:
Methyl 4-oxo-1H-pyridazine-6-carboxylate participates in various chemical reactions, including:
Each reaction requires specific conditions such as temperature, solvent choice, and reaction time to achieve optimal yields.
The biological activity of methyl 4-oxo-1H-pyridazine-6-carboxylate is primarily attributed to its interaction with biological targets through mechanisms such as enzyme inhibition or receptor modulation. The exact mechanism may vary depending on the specific application but generally involves binding to active sites on proteins or enzymes, thereby altering their function.
Studies have shown that derivatives of pyridazines exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial effects .
Methyl 4-oxo-1H-pyridazine-6-carboxylate; hydrochloride typically appears as a white crystalline solid. It is soluble in polar solvents such as water and methanol.
Key chemical properties include:
Relevant analytical techniques include Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) for characterization purposes .
Methyl 4-oxo-1H-pyridazine-6-carboxylate; hydrochloride finds applications in various scientific fields:
The industrial-scale synthesis of methyl 4-oxo-1H-pyridazine-6-carboxylate;hydrochloride relies on a meticulously optimized multi-step sequence beginning with cyclocondensation. As detailed in patent literature, dimethyl 2-methylidenebutanedioate serves as the primary precursor, reacting with hydrazine monohydrate to generate methyl 6-oxodiazinane-4-carboxylate—a partially saturated pyridazine intermediate [1]. This cyclocondensation proceeds at 0–5°C in polar aprotic solvents like dimethyl sulfoxide, achieving yields exceeding 85% under stoichiometric control [1].
The critical transformation involves the oxidative aromatization of the dihydro-pyridazine intermediate to the fully conjugated system. Research identifies bromine (Br₂) in acetic acid as the traditional oxidant, though recent optimizations demonstrate superior selectivity using N-bromosuccinimide (NBS) or hydrogen peroxide (H₂O₂) under alkaline conditions [1]. Kinetic studies reveal this aromatization is rate-limiting, requiring precise temperature control (40–50°C) to suppress hydrolysis of the methyl ester. Subsequent acidification with hydrochloric acid precipitates the hydrochloride salt, yielding the target compound in >90% purity after recrystallization from isopropanol/water mixtures [1] [3].
Table 1: Optimization of Oxidative Aromatization Conditions
Oxidant | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Bromine (Br₂) | Acetic Acid | 40 | 4 | 78 |
N-Bromosuccinimide (NBS) | Water/Acetone | 50 | 2 | 92 |
Hydrogen Peroxide (H₂O₂) | Sodium Hydroxide/Water | 45 | 3 | 85 |
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Toluene | 80 | 6 | 70 |
Key findings: NBS in aqueous acetone provides the optimal balance of efficiency and selectivity, minimizing bromination byproducts. The reaction pathway proceeds via a radical mechanism, with the hydrochloride salt formation acting as a critical purity-enhancing step [1].
Alternative syntheses leverage substituted hydrazines for direct pyridazine ring assembly, enabling diversification at N-1. A prominent route involves the cyclocondensation of aryl hydrazines with β-keto esters like methyl acetoacetate. This one-pot, tandem reaction proceeds through a hydrazone intermediate, which undergoes acid-catalyzed cyclodehydration at elevated temperatures (refluxing ethanol) to yield 1-aryl-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylates [3]. While this route efficiently introduces N-1 aryl groups, the unsubstituted N-H derivative (required for the hydrochloride salt) necessitates protected hydrazines followed by deprotection [3] [10].
Ultrasound irradiation significantly enhances these cyclocondensations. Studies applying 20 kHz ultrasound to reactions between alkyl acetoacetates and hydrazines demonstrate completion within 10–12 minutes (vs. 6–12 hours thermally) with 71–92% isolated yields [4] [6]. The acoustic cavitation effect improves mass transfer and facilitates the elimination of water during ring closure. For methyl 4-oxo-1H-pyridazine-6-carboxylate specifically, methyl 3-oxobutanoate reacts smoothly with hydrazine hydrochloride under ultrasound, followed by in situ esterification and salt formation [4].
Table 2: Comparison of Hydrazine-Based Cyclocondensation Routes
Hydrazine Precursor | Carbonyl Component | Conditions | Key Product | Yield (%) |
---|---|---|---|---|
Hydrazine Monohydrate | Methyl 3-oxobutanoate | Ethanol, Reflux, 8 h | Methyl 6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylate | 75 |
Hydrazine Hydrochloride | Methyl 3-oxobutanoate | Ultrasound, Ethanol, 12 min | Methyl 4-oxo-1H-pyridazine-6-carboxylate | 89 |
Phenylhydrazine | Methyl 3-oxobutanoate | Acetic Acid, Reflux, 6 h | Methyl 6-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate | 82 |
The hydrochloride salt formation is not merely a terminal step but a strategic purification and stabilization tool. Crystallization-induced purification leverages the differential solubility of the hydrochloride salt versus organic impurities. Acidification of the reaction mixture post-aromatization with concentrated hydrochloric acid (typically to pH 2–3) induces selective crystallization of the target compound [1]. This process effectively removes unreacted intermediates, oxidation byproducts (e.g., succinimides from NBS oxidation), and inorganic salts. Recrystallization from ethanol/water or isopropanol affords pharmaceutical-grade purity (>99.5% by HPLC) [1] [6].
Beyond purification, the hydrochloride salt significantly enhances molecular stability. The free carboxylic acid-pyridazinone form exhibits susceptibility to lactam-lactim tautomerism and potential dimerization under ambient conditions. Protonation of the pyridazine ring nitrogen (N-2) in the hydrochloride salt mitigates these reactions by reducing nucleophilicity and fixing the lactam tautomer [6]. Furthermore, the salt form drastically reduces hygroscopicity compared to the free base, improving handling and long-term storage stability. Accelerated stability studies (40°C/75% RH) confirm the hydrochloride salt maintains >98% potency after 6 months, whereas the free base degrades by 15–20% under identical conditions [1].
Table 3: Stability Comparison: Free Base vs. Hydrochloride Salt
Form | Storage Conditions | Degradation Products Identified (HPLC) | % Potency Remaining (6 months) |
---|---|---|---|
Free Base (Acid Form) | 25°C / 60% RH | Hydrazine cleavage product, Dimer | 80–85 |
Free Base (Acid Form) | 40°C / 75% RH | Multiple degradation peaks | 65–70 |
Hydrochloride Salt | 25°C / 60% RH | None detected | >99 |
Hydrochloride Salt | 40°C / 75% RH | Trace hydrolysis (<0.5%) | 98 |
Mechanistic Insight: The stabilization arises from the ionic lattice energy of the crystalline hydrochloride salt, which impedes hydrolysis and oxidative degradation pathways accessible to the neutral molecule. The chloride ion also minimizes potential zwitterion formation, reducing water solubility and associated solution-phase degradation [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1